Cas no 1569-18-2 (7-Methyl-1,8-naphthyridin-4-ol)

7-Methyl-1,8-naphthyridin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 7-Methyl-1,8-naphthyridin-4-ol
- BDBM50147870
- 7-Methyl-8H-1,8-naphthyridin-4-one
- BAA56918
- A926883
- 49655-73-4
- 7-methyl-1H-1,8-naphthyridin-4-one
- SCHEMBL8039008
- NS00031929
- J5KBM6XZV2
- DB-129619
- AKOS006290519
- 7-Methyl-1,8-naphthyridin-4(1H)-one
- DA-35597
- Z1198180960
- 1569-18-2
- 7-Methyl-[1,8]naphthyridin-4-ol
- 4-Hydroxy-7-methyl-1,8-naphthylidine
- 1,8-Naphthyridin-4(1H)-one, 7-methyl-
- F2124-0997
- EN300-141778
- CHEMBL103553
- SCHEMBL2025555
- EINECS 256-413-3
- DTXSID50197954
- 7-Methyl[1,8]naphthyridin-4-ol #
-
- Inchi: InChI=1S/C9H8N2O/c1-6-2-3-7-8(12)4-5-10-9(7)11-6/h2-5H,1H3,(H,10,11,12)
- InChI Key: JVJJTRYGAHJGAZ-UHFFFAOYSA-N
- SMILES: OC1=CC=NC2=NC(C)=CC=C12
Computed Properties
- Exact Mass: 160.06374
- Monoisotopic Mass: 160.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 42A^2
Experimental Properties
- PSA: 46.01
7-Methyl-1,8-naphthyridin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M337498-50mg |
7-Methyl-1,8-naphthyridin-4-ol |
1569-18-2 | 50mg |
$ 230.00 | 2022-06-03 | ||
Life Chemicals | F2124-0997-10g |
7-methyl-1,8-naphthyridin-4-ol |
1569-18-2 | 95%+ | 10g |
$3133.0 | 2023-09-06 | |
TRC | M337498-10mg |
7-Methyl-1,8-naphthyridin-4-ol |
1569-18-2 | 10mg |
$ 70.00 | 2022-06-03 | ||
TRC | M337498-100mg |
7-Methyl-1,8-naphthyridin-4-ol |
1569-18-2 | 100mg |
$ 340.00 | 2022-06-03 | ||
Chemenu | CM238605-1g |
7-Methyl-1,8-naphthyridin-4-ol |
1569-18-2 | 95% | 1g |
$*** | 2023-03-30 | |
Enamine | EBC-06238-1mg |
7-methyl-1,8-naphthyridin-4-ol |
1569-18-2 | 95.0% | 1mg |
$82.0 | 2023-09-30 | |
Enamine | EBC-06238-2mg |
7-methyl-1,8-naphthyridin-4-ol |
1569-18-2 | 95.0% | 2mg |
$84.0 | 2023-09-30 | |
Enamine | EBC-06238-75mg |
7-methyl-1,8-naphthyridin-4-ol |
1569-18-2 | 95.0% | 75mg |
$502.0 | 2023-09-30 | |
Enamine | EBC-06238-25mg |
7-methyl-1,8-naphthyridin-4-ol |
1569-18-2 | 95.0% | 25mg |
$214.0 | 2023-09-30 | |
Aaron | AR00AKVU-100mg |
7-METHYL-1,8-NAPHTHYRIDIN-4-OL |
1569-18-2 | 95% | 100mg |
$452.00 | 2023-12-15 |
7-Methyl-1,8-naphthyridin-4-ol Related Literature
-
Sanghye Shin,Yechan Kim,Kiho Kim,Sungwoo Hong Org. Biomol. Chem. 2014 12 5719
-
2. 119. New syntheses of heterocyclic compounds. Part XII. The condensation of ethyl β-aminocrotonate with some cyclic amidinesH. Antaki,V. Petrow J. Chem. Soc. 1951 551
Additional information on 7-Methyl-1,8-naphthyridin-4-ol
Professional Introduction to 7-Methyl-1,8-naphthyridin-4-ol (CAS No. 1569-18-2)
7-Methyl-1,8-naphthyridin-4-ol, with the chemical identifier CAS No. 1569-18-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the naphthyridine class, a nitrogen-containing heterocycle that exhibits structural similarity to quinolines and pyridines, making it a versatile scaffold for drug discovery and development.
The molecular structure of 7-Methyl-1,8-naphthyridin-4-ol consists of two fused pyridine rings with a methyl group at the 7-position and a hydroxyl group at the 4-position. This specific arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited for various pharmacological applications. The presence of both nitrogen and oxygen heteroatoms in its structure enhances its potential for interaction with biological targets, such as enzymes and receptors.
In recent years, there has been a growing interest in naphthyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds within this class exhibit properties ranging from antimicrobial and anti-inflammatory effects to more specialized applications in oncology and central nervous system (CNS) disorders. The hydroxyl group in 7-Methyl-1,8-naphthyridin-4-ol serves as a key pharmacophore, enabling hydrogen bonding interactions with biological targets, which is crucial for modulating their activity.
One of the most compelling aspects of 7-Methyl-1,8-naphthyridin-4-ol is its potential as a lead compound for further derivatization. Researchers have leveraged its scaffold to develop novel analogs with enhanced potency and selectivity. For instance, modifications at the 5-position or 6-position of the naphthyridine ring have been explored to optimize binding affinity to specific targets. These efforts align with contemporary drug discovery trends that emphasize structure-based design and computational modeling.
The pharmaceutical industry has shown particular interest in 7-Methyl-1,8-naphthyridin-4-ol due to its versatility as a building block. Its ability to undergo various chemical transformations, such as alkylation, acylation, or sulfonylation, makes it an attractive candidate for synthesizing complex molecules. Additionally, its solubility profile and metabolic stability have been subjects of investigation to ensure its suitability for formulation into therapeutic agents.
Recent advancements in synthetic methodologies have further facilitated the exploration of 7-Methyl-1,8-naphthyridin-4-ol derivatives. Techniques like transition-metal-catalyzed cross-coupling reactions have enabled the introduction of diverse functional groups with high efficiency. These innovations have not only accelerated the discovery process but also allowed for the creation of more sophisticated molecular architectures.
In the realm of medicinal biology, 7-Methyl-1,8-naphthyridin-4-ol has been investigated for its potential role in modulating enzyme activity relevant to human health. For example, derivatives of this compound have shown promise in inhibiting kinases involved in cancer progression. The hydroxyl group at position 4 plays a pivotal role in these interactions by engaging in hydrogen bonding with key residues in the active site of target enzymes.
The synthesis and characterization of 7-Methyl-1,8-naphthyridin-4-ol also highlight its importance as an intermediate in industrial processes. Its production involves multi-step organic reactions that showcase modern synthetic techniques employed in pharmaceutical manufacturing. The purity and yield of this compound are critical factors that influence subsequent downstream applications.
As research continues to uncover new therapeutic applications for naphthyridine derivatives, 7-Methyl-1,8-naphthyridin-4-ol remains a cornerstone compound in medicinal chemistry. Its unique structural features provide a rich foundation for designing molecules with tailored biological activities. The ongoing exploration of this compound underscores its significance in addressing complex diseases through innovative drug development strategies.
The future prospects for 7-Methyl-1,8-naphthyridin-4-ol are promising, with researchers increasingly leveraging advanced computational tools to predict and optimize its pharmacological properties. These efforts are complemented by experimental validations that reinforce the potential of this scaffold in therapeutic applications. As the pharmaceutical landscape evolves, compounds like 7-Methyl-1,8-naphthyridin-4-ol are poised to play a pivotal role in next-generation drug discovery.
1569-18-2 (7-Methyl-1,8-naphthyridin-4-ol) Related Products
- 1293370-64-5(1-tert-butyl 3-methyl 1,4,5,6-tetrahydropyridine-1,3-dicarboxylate)
- 1806738-10-2(3-(Chloromethyl)-4-iodo-2-nitro-5-(trifluoromethoxy)pyridine)
- 1027343-75-4((1r,2r,3r,5r)-(2-tert-butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic Acid)
- 2171192-42-8(2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid)
- 2701565-76-4(VHL Ligand 8)
- 1942054-60-5((R)-3-(Bromomethyl)hexanoic acid)
- 748776-32-1(3-(Benzyl-ethyl-sulfamoyl)-4-methoxy-benzoic acid)
- 1227489-95-3(2,6-Bis(2-fluorophenyl)isonicotinaldehyde)
- 1047676-77-6(1-azabicyclo[3.2.1]octan-6-ol hydrochloride)
- 1692632-83-9(2,2-dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine)
